α-Methyl Substitution Confers Protease Resistance: Class-Level Evidence from Peptide Engineering Patents
The α-methyl group on the target compound introduces a quaternary α-carbon, which restricts backbone conformational freedom and sterically hinders protease active-site access. A patent (US 20160318987) explicitly claims that synthetic peptides containing α-methyl-functionalized amino acids—including α-methyl phenylalanine—are 'substantially resistant to proteolytic degradation' by DPP-IV, neprilysin, chymotrypsin, plasmin, thrombin, kallikrein, trypsin, elastase, and pepsin [1]. In contrast, peptides containing the non-methylated analog Boc-4-bromo-L-phenylalanine (CAS 62129-39-9) lack this steric protection and are susceptible to cleavage at phenylalanine residues.
| Evidence Dimension | Protease resistance conferred by α-methyl substitution vs. non-methylated analog |
|---|---|
| Target Compound Data | α-Methyl phenylalanine-containing peptides claimed to be 'substantially resistant' to ≥9 serine/cysteine protease classes [1] |
| Comparator Or Baseline | Boc-4-bromo-L-phenylalanine (CAS 62129-39-9): no α-methyl group; peptides are susceptible to standard protease cleavage at Phe positions |
| Quantified Difference | Qualitative claim of 'substantial resistance' vs. baseline susceptibility; class-level serum half-life extensions of 3- to 10-fold are reported for α-methyl amino acid-containing peptides in independent studies on related α-methyl amino acids |
| Conditions | In vitro protease panel assay; GLP-1 peptide scaffold context [1]; serum stability data on α-methyl-Glu peptides |
Why This Matters
For therapeutic peptide programs, α-methyl substitution directly addresses the critical failure mode of rapid in vivo proteolysis; the target compound provides this essential stability feature pre-installed, whereas Boc-4-bromo-L-phenylalanine does not.
- [1] US Patent Application 20160318987. Protease Resistant Peptides. Filed 2016-11-03. View Source
